GPCR Agonist-2 Demonstrates Superior Potency Over First-Generation GPR109b Agonists
In a direct functional assay measuring the reversal of forskolin-induced cAMP elevation in CHOK1 cells stably expressing human GPR109b, GPCR agonist-2 (Compound 5j) exhibits an EC50 of 309.03 nM, which corresponds to a pEC50 of 6.51 . This represents a significant improvement in potency compared to the earlier reference agonist acifran, which shows an EC50 of 4.2 μM (pEC50 ≈ 5.38) for GPR109b under comparable assay conditions . The ~13.6-fold difference in potency highlights the enhanced efficacy of GPCR agonist-2 for activating GPR109b-mediated signaling.
| Evidence Dimension | Potency (EC50) for GPR109b activation |
|---|---|
| Target Compound Data | EC50 = 309.03 nM (pEC50 = 6.51) |
| Comparator Or Baseline | Acifran: EC50 = 4.2 μM (pEC50 ≈ 5.38) |
| Quantified Difference | ~13.6-fold higher potency for GPCR agonist-2 |
| Conditions | cAMP accumulation assay in CHOK1 cells stably expressing human GPR109b |
Why This Matters
Higher potency enables lower compound usage, reduces potential off-target effects at higher concentrations, and improves assay signal-to-noise ratio in cellular studies.
